molecular formula C15H16N4O2S3 B11005427 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11005427
M. Wt: 380.5 g/mol
InChI Key: YIYWAPAKOQGMEP-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide” is a complex organic compound that features a thiazole ring, a thienopyrimidine moiety, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thienopyrimidine Moiety: This step might involve the condensation of thiophene derivatives with pyrimidine precursors.

    Coupling Reactions: The thiazole and thienopyrimidine units are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the Acetamide Group: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions but may include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA/RNA Interaction: Potential interaction with genetic material, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Thienopyrimidine Derivatives: Compounds with thienopyrimidine structures.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The uniqueness of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H16N4O2S3

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H16N4O2S3/c1-7-4-10-13(21)17-11(18-14(10)23-7)5-22-6-12(20)19-15-16-8(2)9(3)24-15/h4H,5-6H2,1-3H3,(H,16,19,20)(H,17,18,21)

InChI Key

YIYWAPAKOQGMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC(=C(S3)C)C

Origin of Product

United States

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